molecular formula C15H17F2NO5 B13518643 2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid

2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid

Cat. No.: B13518643
M. Wt: 329.30 g/mol
InChI Key: DMTIMWGHSZNSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group, a hydroxyl group, and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxycarbonyl group can be reduced to form the corresponding amine.

    Substitution: The difluoroacetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the benzyloxycarbonyl group can yield the corresponding amine.

Scientific Research Applications

2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can interact with enzymes and receptors, while the difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the compound and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[(Benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]piperazin-2-yl}acetic acid: Similar structure but with a tert-butoxycarbonyl group instead of a hydroxyl group.

    Monobenzyl phthalate-d4 (2-((Benzyloxy)carbonyl)benzoic acid-d4): Similar benzyloxycarbonyl group but different core structure.

Uniqueness

2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid is unique due to the combination of its piperidine ring, benzyloxycarbonyl group, hydroxyl group, and difluoroacetic acid moiety. This unique combination of functional groups provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C15H17F2NO5

Molecular Weight

329.30 g/mol

IUPAC Name

2,2-difluoro-2-(4-hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C15H17F2NO5/c16-15(17,12(19)20)14(22)6-8-18(9-7-14)13(21)23-10-11-4-2-1-3-5-11/h1-5,22H,6-10H2,(H,19,20)

InChI Key

DMTIMWGHSZNSME-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(C(=O)O)(F)F)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.